

# G140 In Vitro Assay Protocol for cGAS Inhibition: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: G140

Cat. No.: B1192762

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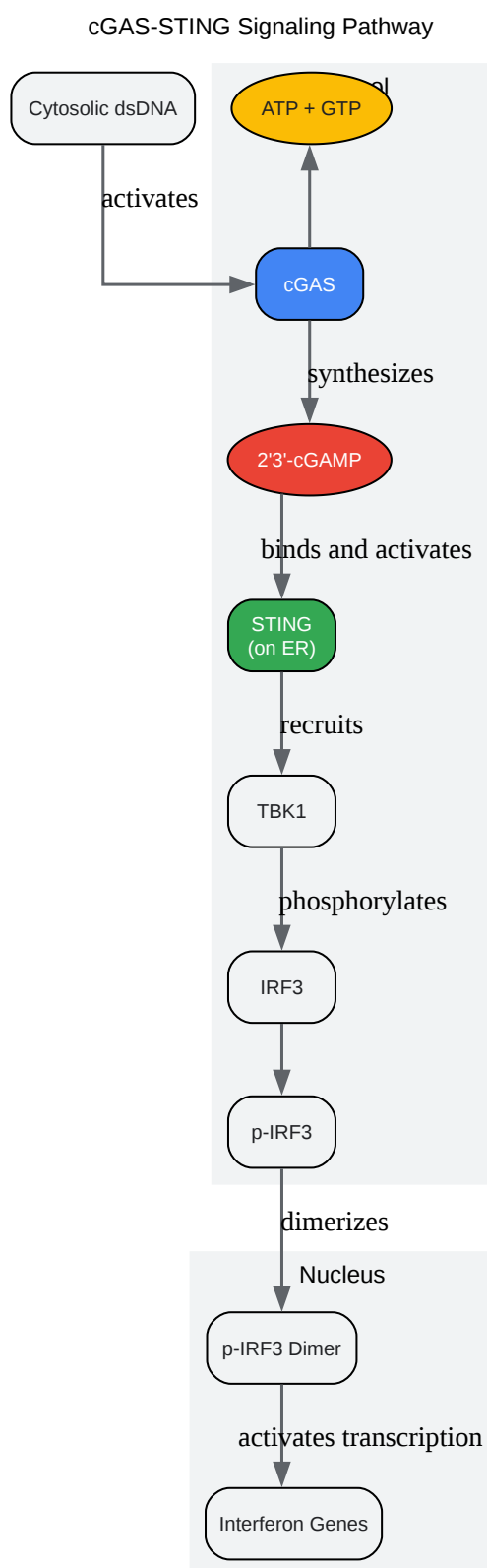
## Introduction

Cyclic GMP-AMP synthase (cGAS) is a pivotal innate immune sensor that detects the presence of cytosolic double-stranded DNA (dsDNA), a hallmark of microbial infections and cellular damage. Upon binding to dsDNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP), which in turn activates the STING (Stimulator of Interferon Genes) pathway. This signaling cascade leads to the production of type I interferons and other pro-inflammatory cytokines, mounting an immune response. Dysregulation of the cGAS-STING pathway has been implicated in various autoimmune and inflammatory diseases, making cGAS a compelling therapeutic target.

**G140** is a potent and selective small-molecule inhibitor of human cGAS.<sup>[1][2]</sup> These application notes provide a detailed protocol for an in vitro biochemical assay to characterize the inhibitory activity of **G140** and other potential cGAS inhibitors. The protocol is based on the quantification of cGAMP produced by recombinant human cGAS.

## cGAS-STING Signaling Pathway

The following diagram illustrates the canonical cGAS-STING signaling pathway, which is initiated by the detection of cytosolic dsDNA.



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Caption: The cGAS-STING signaling cascade.

## Quantitative Data Summary

The inhibitory potency of **G140** against cGAS has been determined in various assays. The following table summarizes the key quantitative data for **G140** and other relevant cGAS inhibitors for comparison.

Compound	Target	Assay Type	IC50	Reference
G140	Human cGAS	Biochemical	14.0 nM	[1][2]
G140	Mouse cGAS	Biochemical	442 nM	[1][2]
G140	Human THP1 cells	Cell-based (IFNB1 mRNA)	1.7 $\mu$ M	[1]
G140	Human THP1 cells	Cell-based (NF- $\kappa$ B reporter)	1.36 $\mu$ M	[1]
G150	Human cGAS	Biochemical	10.2 nM	[3]
PF-06928215	Human cGAS	Biochemical	4.9 $\mu$ M	[3]
RU.521	Mouse cGAS	Biochemical	110 nM	[4]

## Experimental Protocols

This section provides a detailed protocol for an in vitro biochemical assay to determine the IC50 value of **G140** for cGAS inhibition. The principle of the assay is to measure the amount of 2'3'-cGAMP produced by recombinant human cGAS in the presence of dsDNA, ATP, and GTP, and a serial dilution of the inhibitor. The cGAMP produced can be quantified using various methods, such as a competitive enzyme-linked immunosorbent assay (ELISA), time-resolved fluorescence resonance energy transfer (TR-FRET), or liquid chromatography-mass spectrometry (LC-MS).

## Materials and Reagents

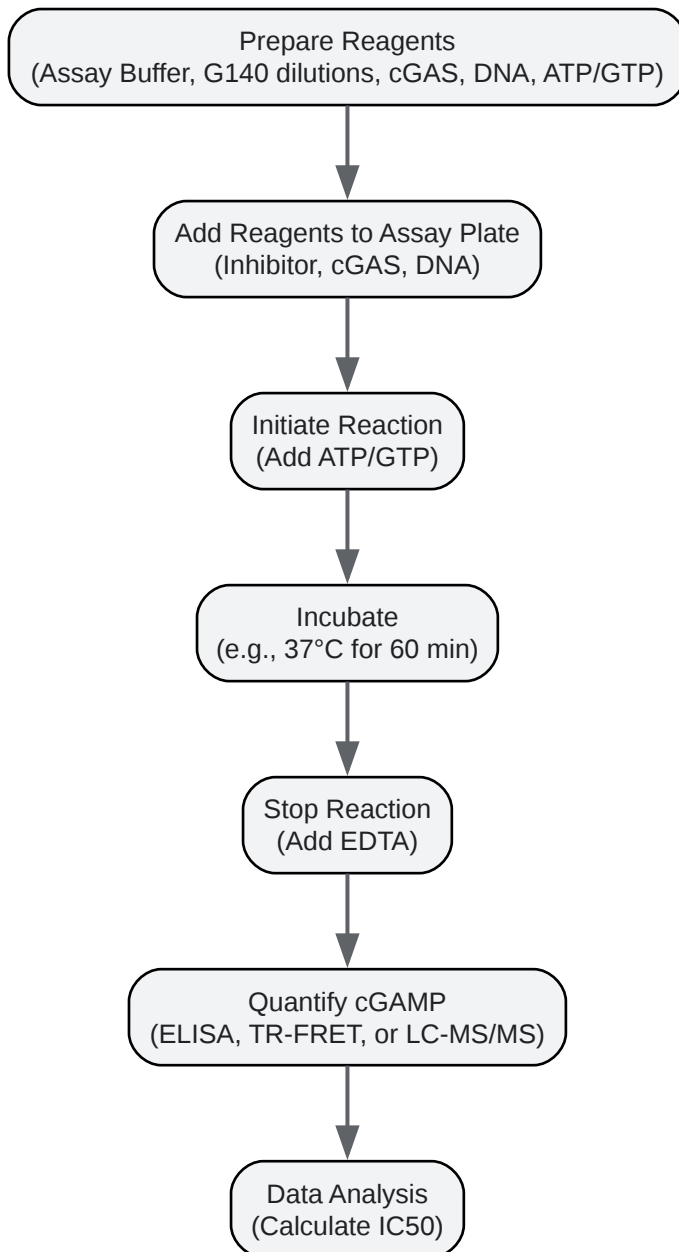
- Recombinant Human cGAS: Full-length, purified protein.
- G140**: Stock solution in DMSO.

- dsDNA: Herring Testes DNA (HT-DNA) or a long synthetic dsDNA oligonucleotide (e.g., 80-mer).
- ATP: Adenosine 5'-triphosphate, stock solution.
- GTP: Guanosine 5'-triphosphate, stock solution.
- Assay Buffer: 40 mM Tris-HCl (pH 7.5), 100 mM NaCl, 10 mM MgCl<sub>2</sub>, 1 mM DTT.
- Stop Solution: 0.5 M EDTA.
- Detection Reagents: Dependent on the chosen quantification method (e.g., cGAMP ELISA kit).
- Assay Plates: 96-well or 384-well plates, appropriate for the detection method.
- DMSO: For inhibitor dilution.

## Experimental Workflow

The following diagram outlines the major steps of the in vitro cGAS inhibition assay.

## G140 In Vitro cGAS Inhibition Assay Workflow



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Caption: Workflow for the in vitro cGAS inhibition assay.

## Step-by-Step Procedure

- Preparation of Reagents:

- Prepare a serial dilution of **G140** in DMSO, then dilute further in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
- Thaw recombinant human cGAS, dsDNA, ATP, and GTP on ice.
- Prepare a master mix of cGAS and dsDNA in Assay Buffer.
- Prepare a master mix of ATP and GTP in Assay Buffer.
- Assay Plate Setup:
  - Add the serially diluted **G140** or vehicle control (DMSO in Assay Buffer) to the wells of the assay plate.
  - Add the cGAS/dsDNA master mix to each well.
  - Include control wells:
    - No Enzyme Control: Assay Buffer without cGAS.
    - No Inhibitor Control (100% Activity): Vehicle control instead of **G140**.
    - No DNA Control: Assay Buffer without dsDNA.
- Enzymatic Reaction:
  - Initiate the reaction by adding the ATP/GTP master mix to all wells. The final concentrations of the key reactants should be optimized but can be started with the following:
    - Recombinant human cGAS: 10-50 nM
    - dsDNA: 5-10 ng/μL
    - ATP: 100 μM
    - GTP: 100 μM

- Mix the plate gently.
- Incubation:
  - Incubate the plate at 37°C for 30-90 minutes. The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
- Reaction Termination:
  - Stop the reaction by adding the Stop Solution (EDTA) to each well.
- cGAMP Quantification:
  - Quantify the amount of 2'3'-cGAMP produced in each well using a validated method such as a competitive ELISA kit, following the manufacturer's instructions.
- Data Analysis:
  - Subtract the background signal (No Enzyme Control) from all other readings.
  - Normalize the data to the No Inhibitor Control (100% activity).
  - Plot the normalized cGAMP production as a function of the logarithm of the **G140** concentration.
  - Fit the data to a four-parameter logistic dose-response curve to determine the IC50 value.

## Conclusion

This document provides a comprehensive guide for performing an in vitro biochemical assay to assess the inhibitory activity of **G140** against human cGAS. The provided protocol, data summary, and pathway diagrams are intended to support researchers in the fields of immunology, inflammation, and drug discovery in their efforts to characterize cGAS inhibitors. Adherence to good laboratory practices and proper optimization of assay conditions are crucial for obtaining reliable and reproducible results.

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Address: 3281 E Guasti Rd

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